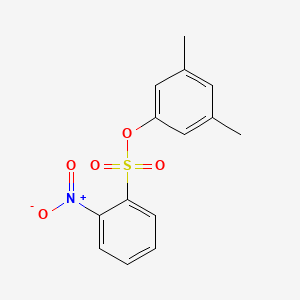

3,5-Dimethylphenyl 2-nitrobenzenesulfonate

Descripción general

Descripción

3,5-Dimethylphenyl 2-nitrobenzenesulfonate, also known as DMPNBS, is a chemical compound that has been extensively studied in the field of scientific research. It is a sulfonate ester that is commonly used as a reagent in organic synthesis and chemical analysis. DMPNBS has several unique properties that make it a valuable tool for researchers in various fields.

Aplicaciones Científicas De Investigación

Oxidation-Reduction Reactions : This compound participates in oxidation-reduction reactions involving nitro groups in specific acidic conditions, as evidenced by the reaction of 2-chloro-1,3-dimethylbenzene with 1,4-dinitrobenzene (Austin & Ridd, 1994).

Supramolecular Aggregation : It is involved in forming supramolecular aggregates through weak interactions like C-H...O, π-π interactions, and van der Waals contacts. This was observed in similar compounds like 2-chlorophenyl 3-nitrobenzenesulfonate (Vembu et al., 2004).

Photochemical Nitration Studies : In photochemical nitration studies using 15N-enriched tetranitromethane, 3,5-dimethylphenol is a key reactant. The process generates nitro products through a series of photoreactions and free radical encounters (Schürmann & Lehnig, 2000).

Second-Order Nonlinear Optics : Certain derivatives of 3,5-dimethylphenyl 2-nitrobenzenesulfonate have applications in second-order nonlinear optics. This is evident in the study of ethyl-substituted stilbazolium derivatives for nonlinear optics (Okada et al., 2003).

Radical Spin Trapping : Derivatives of this compound, like 3,5-dimethyl-4-nitrosobenzenesulfonate, have been studied for their radical spin trapping capabilities. They are useful in scavenging free radicals in various chemical and biological systems (Venpin et al., 2013).

Organocatalysis : Some derivatives have been used as bifunctional organocatalysts in chemical reactions like the Michael addition of malonate esters to nitroolefins (Lattanzi, 2006).

Synthesis of Organic Compounds : It has been used in the synthesis of organic compounds like benzothiadiazepine derivatives (Migliara et al., 1979).

Mecanismo De Acción

Mode of Action

The mode of action of 3,5-Dimethylphenyl 2-nitrobenzenesulfonate involves interactions with its targets, leading to changes in their structure or function

Biochemical Pathways

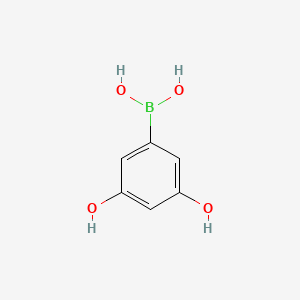

3,5-Dimethylphenyl 2-nitrobenzenesulfonate may be involved in the Suzuki–Miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst.

Action Environment

Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of 3,5-Dimethylphenyl 2-nitrobenzenesulfonate . For instance, its reactivity may be enhanced or inhibited by the presence of certain catalysts or inhibitors.

Propiedades

IUPAC Name |

(3,5-dimethylphenyl) 2-nitrobenzenesulfonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO5S/c1-10-7-11(2)9-12(8-10)20-21(18,19)14-6-4-3-5-13(14)15(16)17/h3-9H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HABKBJVAOSUKHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dimethylphenyl 2-nitrobenzenesulfonate | |

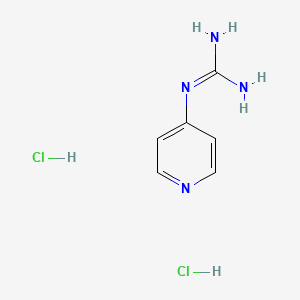

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![D-Glucitol, 1,5-anhydro-1-C-[3-[[5-(4-fluorophenyl)-2-thienyl]methyl]-4-methylphenyl]-, 2,3,4,6-tetrakis(2,2-dimethylpropanoate), (1S)-](/img/structure/B3229231.png)

![Methyl 3'-methoxy[1,1'-biphenyl]-3-carboxylate](/img/structure/B3229273.png)

![(2R,3R,4S,5R)-2-[(Benzoyloxy)methyl]-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-4-fluorooxolan-3-yl benzoate](/img/structure/B3229284.png)